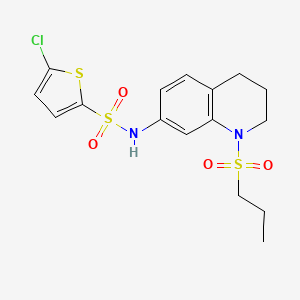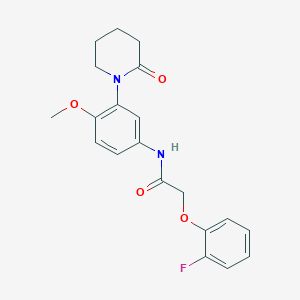
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, also known as EMPCD, is a cyclic ketone that is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other compounds. It is a versatile compound that is used in a variety of applications due to its ability to undergo a variety of transformations. This article will discuss the synthesis of EMPCD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis of Spiro and Spiroketal Compounds
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione can be utilized as an intermediate in the synthesis of spiro and spiroketal compounds. This is achieved via the Michael reaction, leading to the formation of Michael 1:1 adducts, which are then used in the intramolecular cyclization process to produce spiro compounds (Hossain et al., 2020).
Formation of Isoxazoles and Benzisoxazolones
The compound is involved in reactions leading to the synthesis of isoxazoles and benzisoxazolones. This is evident in studies where similar cyclohexanediones reacted with hydroxylamine hydrochloride, yielding a series of 5-(alkyl)(phenyl)-4-acylisoxazoles and 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones (Menozzi et al., 1983).
Multicomponent Reactions
Multicomponent reactions involving cyclohexanediones similar to this compound have been conducted. These reactions typically involve the Aldol–Michael addition reactions of cyclohexane-1,3-dione derivatives, producing compounds with applications in various fields (Barakat et al., 2016).
Tubulin Binding and Anti-Proliferative Activity
Cyclohexanedione derivatives, including those structurally related to this compound, have shown potential in binding to the colchicine site in tubulin. This has implications for anti-proliferative activity, which could be relevant in cancer research (Canela et al., 2016).
Synthesis of Bioactive Molecules
This compound and its derivatives serve as key precursors in synthesizing a wide range of bioactive molecules, such as heterocycles and natural products, exhibiting diverse biological activities including anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma et al., 2021).
Mecanismo De Acción
Target of Action
This compound is a type of acetylacetone ligand , which suggests it may interact with various enzymes and receptors in the body
Mode of Action
As an acetylacetone ligand, it may bind to certain enzymes or receptors, altering their function and leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Propiedades
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-19-14-5-4-10(8-15(14)18-2)11-6-12(16)9-13(17)7-11/h4-5,8,11H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNVUOWNVRLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2472286.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2472289.png)
![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)
